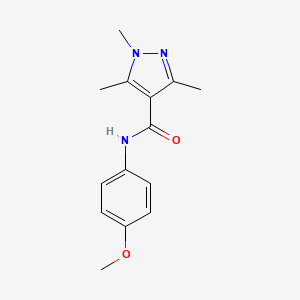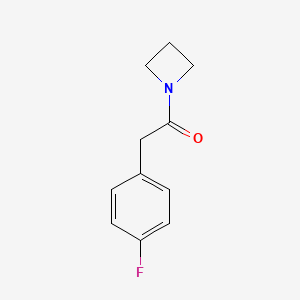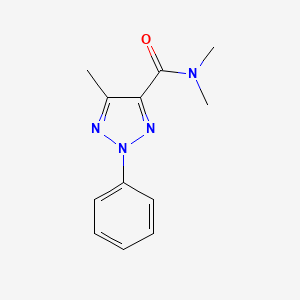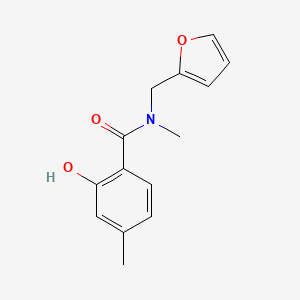
N-(2-chloro-4-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide, commonly known as clopidol, is a synthetic compound that belongs to the class of heterocyclic organic compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
Clopidol exerts its antimicrobial effects by inhibiting the activity of the enzyme thiamine pyrophosphate (TPP) synthase. TPP is an essential cofactor for several enzymes involved in energy metabolism, and its depletion leads to the death of the microorganism. Clopidol has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Clopidol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the uptake of thiamine in bacteria, leading to an increase in the production of TPP. In poultry, clopidol has been shown to improve feed conversion efficiency and reduce the incidence of coccidiosis. Clopidol has also been shown to induce oxidative stress and DNA damage in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Clopidol has several advantages for use in lab experiments. It is a highly specific inhibitor of TPP synthase, making it a useful tool for studying thiamine metabolism. Additionally, clopidol has been extensively studied and has a well-established mechanism of action. However, clopidol has some limitations for use in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds. Additionally, clopidol has been shown to have some toxicity in animals, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on clopidol. One area of research could be to investigate the potential of clopidol as an antitumor agent in vivo. Additionally, further studies could be conducted to explore the mechanism of action of clopidol in bacteria and its potential applications in the development of new antimicrobial agents. Finally, the toxicity of clopidol could be further evaluated to determine its safety for use in animals and humans.
Conclusion:
Clopidol is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties, inhibit the growth of cancer cells, and improve feed conversion efficiency in poultry. Clopidol exerts its effects by inhibiting the activity of TPP synthase, an essential enzyme in energy metabolism. While clopidol has several advantages for use in lab experiments, it also has some limitations, and its toxicity needs to be further evaluated. There are several future directions for research on clopidol, including investigating its potential as an antitumor agent and exploring its mechanism of action in bacteria.
Méthodes De Synthèse
Clopidol can be synthesized through a series of chemical reactions, starting with the condensation of 2-chloro-4-methylphenylamine and glyoxylic acid. The resulting intermediate is then reacted with 2-oxoazepan-1-yl acetic acid to yield clopidol. The synthesis of clopidol is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Clopidol has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and has been used as a feed additive to prevent coccidiosis in poultry. Clopidol has also been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, clopidol has been used as a tool to study the role of thiamine metabolism in bacteria.
Propriétés
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11-6-7-13(12(16)9-11)17-14(19)10-18-8-4-2-3-5-15(18)20/h6-7,9H,2-5,8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVICZBTUBQWMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCCCC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)

![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)





![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)

![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
